molecular formula C16H15F3N4O3S B11390337 Ethyl 4-amino-2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]pyrimidine-5-carboxylate

Ethyl 4-amino-2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]pyrimidine-5-carboxylate

Cat. No.: B11390337
M. Wt: 400.4 g/mol
InChI Key: FICLESMUJKJVMA-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]pyrimidine-5-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:

  • Core Structure: : The compound contains a pyrimidine ring, which is a six-membered heterocyclic ring composed of four carbon atoms and two nitrogen atoms. The ethyl ester group (C2H5COO-) is attached to the 5-position of the pyrimidine ring.

  • Functional Groups

      Amino Group (NH2): Positioned at the 4-position of the pyrimidine ring.

      Trifluoromethyl Group (CF3): Attached to the phenyl ring.

      Sulfanyl Group (SH): Connected to the 2-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for the preparation of this compound. Here are a couple of notable methods:

  • Multistep Synthesis

    • Start with a suitable precursor containing the pyrimidine ring.
    • Introduce the amino group at the 4-position using appropriate reagents.
    • Install the trifluoromethyl group on the phenyl ring.
    • Finally, add the ethyl ester group at the 5-position.
    • Reaction conditions and reagents vary depending on the specific route.
  • One-Pot Synthesis

    • Combine appropriate starting materials in a single reaction vessel.
    • Employ catalysts or reagents that facilitate multiple bond formations simultaneously.
    • Optimize conditions to achieve high yields.

Industrial Production:

The industrial-scale production of this compound typically involves efficient and scalable synthetic methods. specific proprietary processes may be confidential.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The sulfanyl group (SH) can undergo oxidation to form a sulfoxide (RSO) or a sulfone (RSO2).

    Substitution: The amino group (NH2) can participate in nucleophilic substitution reactions.

    Reduction: Reduction of the carbonyl group (C=O) may yield the corresponding alcohol (C-OH).

Common Reagents:

Major Products:

  • Oxidation of the sulfanyl group may lead to sulfoxide or sulfone derivatives.
  • Substitution reactions can yield various analogs with modified functional groups.

Scientific Research Applications

This compound finds applications in diverse fields:

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, researchers often compare it to related pyrimidine derivatives. Its unique combination of functional groups sets it apart.

Properties

Molecular Formula

C16H15F3N4O3S

Molecular Weight

400.4 g/mol

IUPAC Name

ethyl 4-amino-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylpyrimidine-5-carboxylate

InChI

InChI=1S/C16H15F3N4O3S/c1-2-26-14(25)11-7-21-15(23-13(11)20)27-8-12(24)22-10-5-3-4-9(6-10)16(17,18)19/h3-7H,2,8H2,1H3,(H,22,24)(H2,20,21,23)

InChI Key

FICLESMUJKJVMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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